molecular formula C21H22ClN3 B12040220 Carbol Fuchsin CAS No. 26261-57-4

Carbol Fuchsin

Cat. No.: B12040220
CAS No.: 26261-57-4
M. Wt: 351.9 g/mol
InChI Key: HZLHRDBTVSZCBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carbol fuchsin is prepared by dissolving basic fuchsin in a solution of phenol and ethanol. The typical preparation involves dissolving 0.3 grams of basic fuchsin in 10 milliliters of 95% ethanol. This solution is then mixed with 5 milliliters of melted phenol crystals dissolved in 95 milliliters of distilled water .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but on a larger scale. Phenol crystals are dissolved in ethanol, and the solution is mixed with distilled water to achieve the desired concentration. The mixture is then filtered to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Carbol fuchsin primarily undergoes staining reactions rather than typical chemical reactions like oxidation or reduction. It interacts with the lipid-rich cell walls of mycobacteria, making it a crucial stain in microbiology .

Common Reagents and Conditions

The primary reagent used with this compound is acid alcohol, which is used for decolorization in the Ziehl-Neelsen staining process. The staining process involves heating the this compound solution to enhance its penetration into the bacterial cell wall .

Major Products Formed

The major product formed from the staining reaction is the mycolate-fuchsin complex, which is retained in the cell walls of acid-fast bacteria, giving them a red color .

Mechanism of Action

Carbol fuchsin exerts its effects by penetrating the lipid-rich cell walls of mycobacteria. The phenol in the solution helps dissolve the lipoidal material in the cell wall, allowing the fuchsin dye to enter the cytoplasm. Heating the solution enhances this penetration. Once inside the cell, the dye forms a complex with mycolic acids, which is resistant to decolorization by acid alcohol .

Properties

IUPAC Name

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLHRDBTVSZCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962122
Record name 4-[(4-Aminophenyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26261-57-4, 4197-24-4
Record name 4-[(4-Aminophenyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl]-2-methylbenzenamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26261-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Aminophenyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-amino-m-tolyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride
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